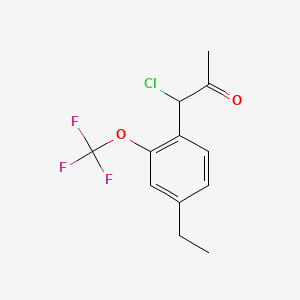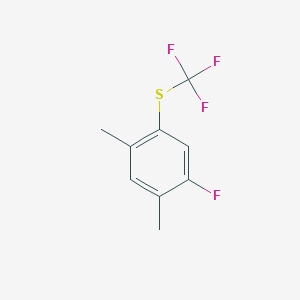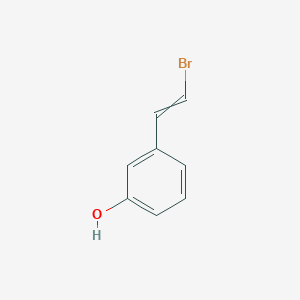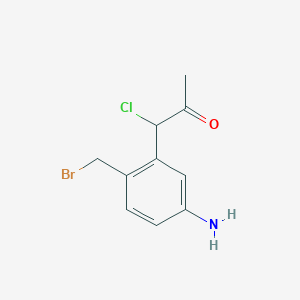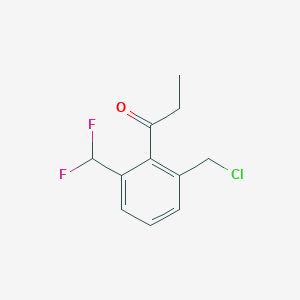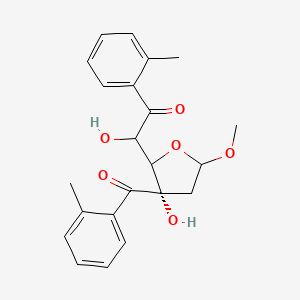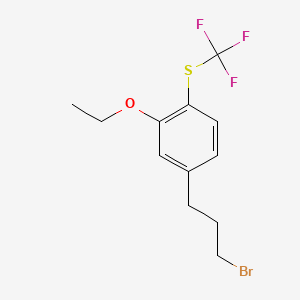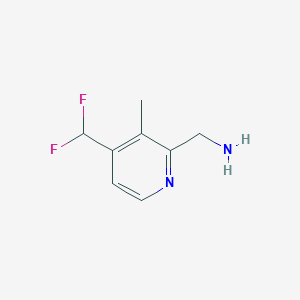
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine is a heterocyclic compound that contains a pyridine ring substituted with an aminomethyl group, a difluoromethyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine typically involves the difluoromethylation of a pyridine derivative. One common method is the radical difluoromethylation process, which uses difluoromethyl radicals to introduce the difluoromethyl group into the pyridine ring . This process often employs reagents such as ClCF₂H and novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer CF₂H to C(sp²) sites in both stoichiometric and catalytic modes . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce methyl-substituted derivatives .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased biological activity . Additionally, the aminomethyl group can participate in hydrogen bonding and other interactions that modulate the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)-3-methylpyridine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
4-(Difluoromethyl)-3-methylpyridine: Lacks the aminomethyl group, affecting its reactivity and applications.
2-(Aminomethyl)-4-methylpyridine:
Uniqueness
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine is unique due to the presence of both the aminomethyl and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound with a wide range of applications in various fields .
Propiedades
Fórmula molecular |
C8H10F2N2 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
[4-(difluoromethyl)-3-methylpyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H10F2N2/c1-5-6(8(9)10)2-3-12-7(5)4-11/h2-3,8H,4,11H2,1H3 |
Clave InChI |
DZTBNVAYBYIMJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1CN)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


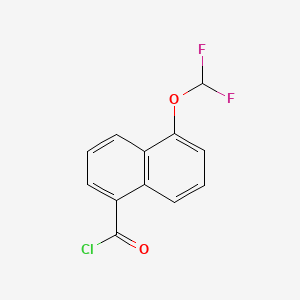
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)
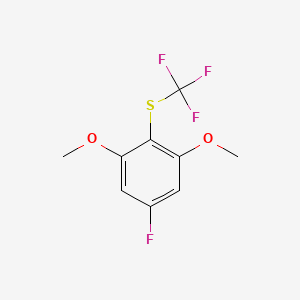
![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)
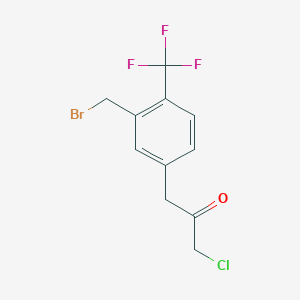
![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
